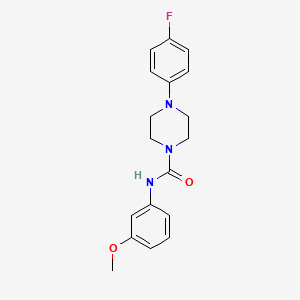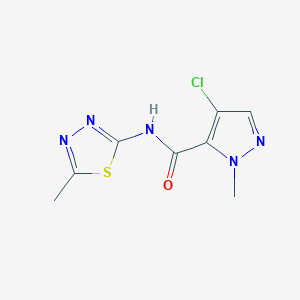![molecular formula C17H15Cl2NO2 B5344595 1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 407.27 g/mol.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also has anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one exerts its effects by modulating various signaling pathways in the cell. This compound has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the cell. This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. This compound also reduces the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. This compound also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. This compound is also soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations as well. This compound is not water-soluble, which makes it difficult to use in aqueous solutions. This compound also has low bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one. One direction is to improve the bioavailability of this compound by developing novel drug delivery systems. Another direction is to study the effects of this compound in combination with other drugs for synergistic effects. Further studies are also needed to elucidate the molecular mechanisms of this compound in various diseases and to identify potential therapeutic targets. Finally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a synthetic curcumin analog that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound exerts its effects by modulating various signaling pathways in the cell. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including improving its bioavailability, studying its effects in combination with other drugs, and evaluating its safety and efficacy in clinical trials.
Synthesis Methods
1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one can be synthesized by the condensation reaction of 3,4-dichlorobenzaldehyde and 4-ethoxyaniline followed by the addition of acetylacetone. The reaction is carried out in the presence of a base such as potassium hydroxide and a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography. The yield of this compound is typically around 50-60%.
properties
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-ethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-14-6-4-13(5-7-14)20-10-9-17(21)12-3-8-15(18)16(19)11-12/h3-11,20H,2H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCOALJMTIXIST-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5344518.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)


![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)